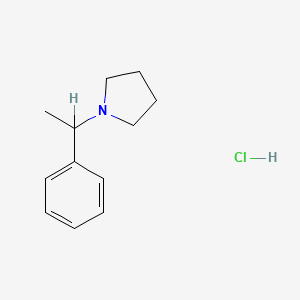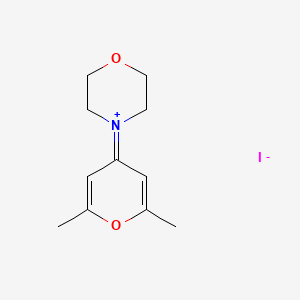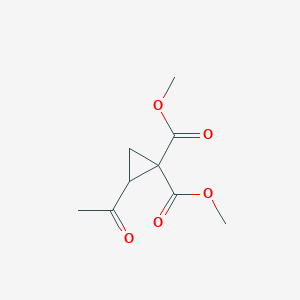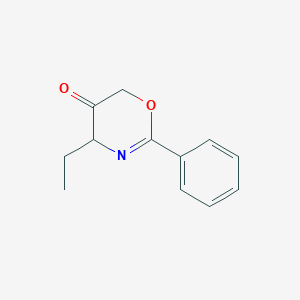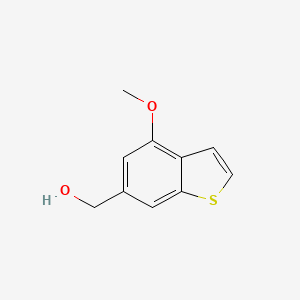
(4-Methoxy-1-benzothiophen-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-1-benzothiophen-6-yl)methanol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH₃) at the fourth position and a hydroxymethyl group (-CH₂OH) at the sixth position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-1-benzothiophen-6-yl)methanol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Hydroxymethylation: The hydroxymethyl group can be introduced through formylation followed by reduction. For example, formylation using formaldehyde followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
(4-Methoxy-1-benzothiophen-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the methoxy and hydroxymethyl groups.
(4-Methoxy-1-benzothiophen-7-yl)methanol: A positional isomer with the methoxy group at the seventh position.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness: (4-Methoxy-1-benzothiophen-6-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxymethyl groups provides opportunities for diverse chemical modifications and applications.
Properties
CAS No. |
82787-98-2 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(4-methoxy-1-benzothiophen-6-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5,11H,6H2,1H3 |
InChI Key |
OUPRTIKDRJAPAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)
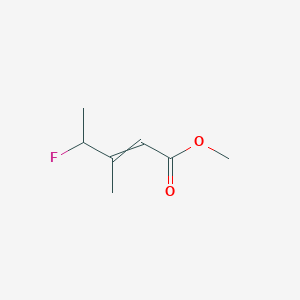
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
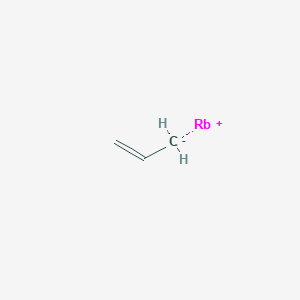

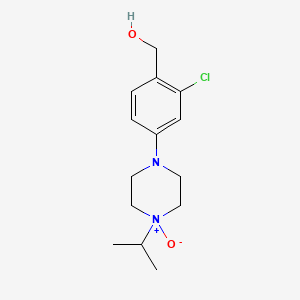
![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
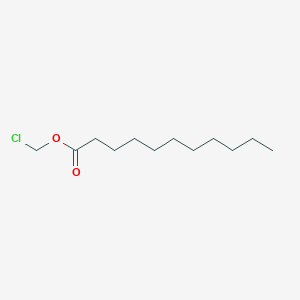
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
